molecular formula C25H32O10 B13426641 Illiciumlignan D

Illiciumlignan D

Cat. No.: B13426641
M. Wt: 492.5 g/mol
InChI Key: FTEKGKOHMPBJLM-YSLJGMFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Illiciumlignan D is a lignan compound isolated from the leaves of Illicium dunnianum, a plant belonging to the family Magnoliaceae. This compound is part of a group of lignans known for their diverse biological activities, including anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Illiciumlignan D involves the extraction of the compound from the leaves of Illicium dunnianum. The process typically includes drying the leaves, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through phytochemical extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Illiciumlignan D undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

    Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.

Mechanism of Action

The mechanism of action of Illiciumlignan D involves its interaction with

Properties

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C25H32O10/c1-31-18-10-14(5-6-17(18)28)23-16(12-33-25-22(30)21(29)20(11-27)34-25)15-8-13(4-3-7-26)9-19(32-2)24(15)35-23/h5-6,8-10,16,20-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23-,25+/m0/s1

InChI Key

FTEKGKOHMPBJLM-YSLJGMFBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Origin of Product

United States

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